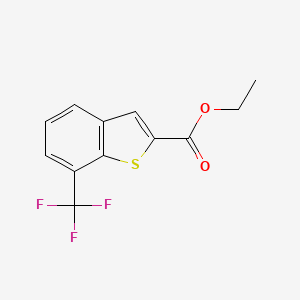

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

Overview of Benzothiophene Derivatives in Modern Chemistry

Benzothiophene derivatives constitute one of the most important classes of sulfur-containing heterocyclic compounds in contemporary organic chemistry, demonstrating remarkable versatility and biological significance across multiple therapeutic domains. These aromatic compounds, characterized by their fused benzene and thiophene rings, have emerged as privileged structures in medicinal chemistry due to their structural similarities with naturally occurring bioactive compounds and their ability to serve as effective scaffolds for drug design.

The pharmacological landscape of benzothiophene derivatives encompasses an extraordinary breadth of biological activities, establishing their fundamental importance in modern drug discovery efforts. These compounds exhibit potent antimicrobial properties, demonstrating effectiveness against various bacterial and fungal pathogens. The anticancer activity of benzothiophene derivatives has been extensively documented, with numerous compounds showing promising cytotoxic effects against diverse cancer cell lines. Additionally, these structures possess significant anti-inflammatory capabilities, often acting through inhibition of key inflammatory mediators such as cyclooxygenase and lipoxygenase enzymes.

The therapeutic potential extends beyond these primary activities to include antidiabetic, antitubercular, antimalarial, anti-leishmanial, and anticonvulsant properties. This remarkable diversity of biological effects stems from the benzothiophene scaffold's ability to interact with multiple biological targets, including enzymes, receptors, and ion channels. The structural versatility of benzothiophene allows for extensive chemical modifications, enabling medicinal chemists to fine-tune pharmacological properties through strategic substitution patterns.

Contemporary synthetic methodologies for benzothiophene derivatives have evolved significantly, incorporating advanced techniques such as transition metal-catalyzed cyclizations, radical-promoted heterocyclizations, and cascade annulation processes. These modern approaches provide access to highly functionalized benzothiophene derivatives with improved efficiency and selectivity compared to traditional synthetic routes. The development of palladium-catalyzed heterocyclodehydration processes and aryne-mediated cyclization reactions has particularly expanded the synthetic accessibility of complex benzothiophene structures.

Structure-activity relationship studies have revealed critical insights into the molecular features responsible for the diverse biological activities of benzothiophene derivatives. These investigations have identified key structural elements that influence potency, selectivity, and pharmacokinetic properties, providing valuable guidance for rational drug design efforts. The benzothiophene core serves as an excellent platform for incorporating various functional groups, allowing for systematic optimization of biological activity while maintaining favorable drug-like properties.

Significance of Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl-substituted heterocycles represent a cornerstone of modern pharmaceutical and agrochemical research, reflecting the profound impact of fluorine incorporation on molecular properties and biological activity. The trifluoromethyl group imparts unique electronic and steric characteristics that significantly enhance the pharmacological profile of heterocyclic compounds, making it one of the most sought-after functional groups in drug design.

The electronic properties of the trifluoromethyl substituent fundamentally alter the behavior of heterocyclic systems through its strong electron-withdrawing nature and high electronegativity. This substitution pattern leads to enhanced lipophilicity, improved metabolic stability, and modified hydrogen bonding capabilities compared to non-fluorinated analogs. The trifluoromethyl group's ability to modulate the electronic distribution within heterocyclic systems has been demonstrated to influence both the ground-state and excited-state properties of organic molecules.

In pharmaceutical applications, trifluoromethylated heterocycles have shown superior pharmacokinetic properties, including improved bioavailability, enhanced membrane permeability, and increased resistance to metabolic degradation. The incorporation of trifluoromethyl groups often results in compounds with improved selectivity for biological targets, reduced off-target effects, and enhanced therapeutic indices. These advantages have led to the successful commercialization of numerous trifluoromethyl-containing drugs across various therapeutic areas.

The synthetic chemistry of trifluoromethyl-containing heterocycles has experienced remarkable advancement in recent decades, with the development of innovative methodologies for introducing trifluoromethyl groups into heterocyclic frameworks. Radical-mediated trifluoromethylation processes have emerged as particularly powerful tools, enabling direct functionalization of heterocyclic systems under mild conditions. The use of stable trifluoromethyl radical sources, such as sodium trifluoromethanesulfinate, has revolutionized the field by providing operationally simple and scalable procedures for trifluoromethylation.

Recent developments in trifluoromethyl building block strategies have provided efficient routes to complex trifluoromethylated heterocycles through annulation reactions with suitable partners. These approaches have proven particularly valuable for constructing polycyclic systems containing multiple heteroatoms and functional groups. The versatility of trifluorodiazoethane as a building block for accessing trifluoromethylated heterocycles through cycloaddition reactions has opened new synthetic pathways to previously challenging target structures.

The importance of trifluoromethyl substituents extends beyond traditional pharmaceutical applications to include materials science and organic electronics. In these fields, trifluoromethyl groups have been shown to modulate the electronic properties of organic semiconductors, influencing charge transport characteristics and device performance. The ability of trifluoromethyl substituents to tune orbital character and excited-state dynamics has particular relevance for thermally activated delayed fluorescence materials and organic light-emitting diodes.

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate: Historical Context and Discovery

This compound, identified by the Chemical Abstracts Service number 1002355-89-6, represents a sophisticated fusion of the benzothiophene scaffold with strategic trifluoromethyl and ester functionalization. This compound exemplifies the modern approach to heterocyclic drug design, where multiple pharmacologically advantageous structural features are combined to create molecules with enhanced biological and physicochemical properties.

The structural architecture of this compound incorporates several key design elements that reflect contemporary medicinal chemistry principles. The benzothiophene core provides the foundational heterocyclic framework known for its broad biological activity profile, while the 7-position trifluoromethyl substituent introduces the electronic and steric modifications characteristic of fluorinated pharmaceuticals. The ethyl ester functionality at the 2-position offers potential for metabolic activation or serves as a synthetic handle for further structural elaboration.

The molecular characteristics of this compound reflect careful optimization of drug-like properties. With a molecular formula of C₁₂H₉F₃O₂S and a molecular weight of 274.26 grams per mole, the compound falls within the favorable molecular weight range for oral bioavailability. The incorporation of three fluorine atoms through the trifluoromethyl group provides significant opportunities for enhanced metabolic stability and improved pharmacokinetic parameters.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₉F₃O₂S | Optimal size for drug-like properties |

| Molecular Weight | 274.26 g/mol | Within favorable bioavailability range |

| CAS Number | 1002355-89-6 | Unique chemical identifier |

| MDL Number | MFCD11100111 | Chemical database reference |

The synthetic accessibility of this compound benefits from advances in benzothiophene synthesis methodologies and trifluoromethylation techniques. Modern synthetic approaches to substituted benzothiophene-2-carboxylates typically employ cyclization strategies involving appropriately substituted starting materials, often utilizing transition metal catalysis or radical-mediated processes. The specific positioning of the trifluoromethyl group at the 7-position suggests synthetic routes that introduce this substituent prior to heterocycle formation or through direct functionalization of preformed benzothiophene intermediates.

Related compounds within this structural class, such as ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, demonstrate the versatility of this scaffold for incorporating additional functional groups while maintaining the core trifluoromethylated benzothiophene structure. These structural analogs provide valuable insight into structure-activity relationships and offer opportunities for comparative studies to elucidate the specific contributions of individual functional groups to biological activity.

The historical development of trifluoromethylated benzothiophenes reflects broader trends in fluorine chemistry and heterocyclic drug discovery. The recognition of fluorine's unique properties in pharmaceutical applications has driven extensive research into methods for incorporating fluorinated functional groups into biologically relevant heterocycles. The emergence of practical trifluoromethylation methodologies has enabled the synthesis of previously inaccessible fluorinated heterocycles, expanding the chemical space available for drug discovery efforts.

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple research domains that collectively contribute to understanding its potential applications in pharmaceutical and materials science contexts. The primary objective centers on elucidating the structure-property relationships that govern the compound's behavior across various chemical and biological systems, with particular emphasis on how the trifluoromethyl substitution pattern influences molecular properties and reactivity.

The synthetic chemistry objectives focus on developing efficient and scalable methodologies for accessing this compound and related analogs through advanced organic transformations. These investigations seek to optimize reaction conditions, explore substrate scope limitations, and establish structure-reactivity relationships that inform future synthetic design efforts. The development of novel synthetic routes that improve atom economy, reduce environmental impact, and enhance overall efficiency represents a critical component of this research program.

Mechanistic studies constitute another fundamental research objective, aiming to understand the detailed pathways involved in the formation and transformation of trifluoromethylated benzothiophene derivatives. These investigations employ a combination of experimental and computational approaches to elucidate reaction mechanisms, identify key intermediates, and predict reactivity patterns. The insights gained from mechanistic studies inform the development of more efficient synthetic methodologies and enable rational design of improved reaction conditions.

The structure-activity relationship investigations seek to establish quantitative relationships between molecular structure and biological activity within the trifluoromethylated benzothiophene family. These studies involve systematic variation of substituent patterns, functional groups, and stereochemical features to identify the molecular determinants of biological activity. The resulting structure-activity models provide valuable guidance for optimizing pharmacological properties and designing compounds with enhanced therapeutic potential.

| Research Domain | Primary Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Chemistry | Develop efficient synthetic routes | Improved access to target compounds |

| Mechanistic Studies | Elucidate reaction pathways | Enhanced understanding of reactivity |

| Structure-Activity Relationships | Correlate structure with biological activity | Rational design principles |

| Physicochemical Properties | Characterize molecular behavior | Optimized drug-like properties |

| Applications Research | Explore therapeutic potential | New drug candidates |

The physicochemical characterization objectives encompass comprehensive evaluation of molecular properties that influence biological activity, pharmaceutical development, and materials applications. These investigations include detailed analysis of solubility, stability, permeability, and metabolic behavior under various conditions. The resulting data provide essential information for pharmaceutical formulation development and establish the fundamental properties that govern compound behavior in biological systems.

Applications research represents the translational component of the research program, focusing on identifying and developing practical applications for this compound in pharmaceutical, agrochemical, and materials science contexts. These investigations explore the compound's potential as a therapeutic agent, synthetic intermediate, or functional material component. The multidisciplinary nature of applications research requires collaboration across diverse scientific fields to fully realize the compound's potential.

The integration of computational chemistry and experimental approaches represents a key methodological objective, enabling the prediction of molecular properties, reaction outcomes, and biological activities before experimental validation. These computational studies provide valuable insights into electronic structure, conformational preferences, and intermolecular interactions that complement experimental investigations. The synergy between computational and experimental approaches accelerates research progress and enables more efficient exploration of chemical space.

Properties

IUPAC Name |

ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJPEICFPXCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances reactivity and stability in various chemical reactions, making it valuable for developing complex molecules.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reactivity | The trifluoromethyl group increases lipophilicity and influences electronic properties. |

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its structural features allow it to interact with biological targets, making it a candidate for pharmaceuticals aimed at specific receptors or enzymes.

Case Study:

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties. This compound is being investigated for its potential therapeutic effects against certain diseases.

Materials Science

In materials science, this compound is explored for its role in creating advanced materials with specific electronic or optical properties. The incorporation of the trifluoromethyl group can enhance the performance of materials used in electronics.

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Improved conductivity and thermal stability. |

| Photonic Devices | Enhanced light absorption and emission characteristics. |

This compound has shown promise in biological studies due to its unique electronic properties that facilitate interactions with biomolecules.

Interaction Studies

Studies have focused on the binding affinity of this compound with various receptors, showing potential as a fluorescent probe in biological imaging.

Highlights:

- Investigated for its ability to bind to specific enzymes.

- Potential use as a fluorescent marker in cellular imaging.

Mechanism of Action

The mechanism by which Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, we analyze structurally related benzothiophene derivatives and their functional attributes:

Substituent Position and Electronic Effects

- Ethyl 3-(1H-Pyrrol-1-yl)-5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate Structure: Features a trifluoromethyl group at position 5 and a pyrrole substituent at position 3. Impact: The pyrrole group introduces hydrogen-bonding capabilities and π-π stacking interactions, enhancing binding affinity in biological systems. Applications: Widely used in drug discovery for its synergistic electronic and steric effects, enabling targeted pharmaceutical solutions .

- This compound Structure: Trifluoromethyl at position 7 and ethyl ester at position 2.

Ester Group Variations

- Ethyl Heptanoate Derivatives (e.g., Example 235 in EP 4,374,877 A2) Structure: Incorporates a heptanoate ester chain instead of a simple ethyl ester. Impact: Longer aliphatic chains improve lipid solubility and bioavailability but may reduce crystallinity and complicate synthetic routes . Applications: Utilized in complex drug candidates, such as kinase inhibitors, where extended ester chains modulate pharmacokinetics .

Fluorination Patterns

- Polyfluorinated Derivatives (e.g., compounds in EP 4,374,877 A2)

- Structure : Multiple trifluoromethyl or fluorinated pyrimidine/pyridine groups.

- Impact : Increased fluorination elevates metabolic stability and logP values but may introduce synthetic challenges (e.g., regioselectivity, purification) .

- Applications : Common in antiviral and anticancer agents, where fluorine’s electronegativity enhances target binding .

Hydrogen-Bonding and Crystal Engineering

- This compound vs. Pyrrole-Substituted Analogs The absence of a pyrrole group in the target compound limits its hydrogen-bonding donor capacity compared to Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This difference may reduce its utility in supramolecular chemistry or crystal engineering, where directional interactions are critical .

Biological Activity

Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a benzothiophene core with a trifluoromethyl group, which enhances its lipophilicity and electronic properties. The molecular formula is . The trifluoromethyl group is known for imparting unique chemical reactivity and biological activity to compounds.

The exact mechanism of action for this compound remains largely unexplored. However, compounds containing trifluoromethyl groups are often associated with:

- Antiviral Activity : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication pathways.

- Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that benzothiophene derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related benzothiophene compounds. Table 1 summarizes the findings from various studies on similar compounds, highlighting their IC50 values against different biological targets.

| Compound Name | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | c-MET Kinase | 8.1 | Inhibition of cancer cell proliferation |

| Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | AChE | 50 | Cholinesterase inhibition |

| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | BChE | 30 | Cholinesterase inhibition |

Case Studies

- Anticancer Activity : A study investigated the effects of ethyl benzothiophene derivatives on non-small cell lung cancer (NSCLC) cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, demonstrating potential for therapeutic use in oncology .

- Cholinesterase Inhibition : Research has shown that certain benzothiophene derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for treating neurodegenerative diseases like Alzheimer’s .

Environmental Influence on Biological Activity

The biological activity of this compound may be influenced by environmental factors such as pH, temperature, and the presence of other chemical entities. These factors can affect the compound's stability and interaction with biological targets, potentially altering its efficacy .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield 7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This reaction is critical for accessing derivatives for further functionalization.

Mechanism :

-

Basic conditions : Saponification via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a carboxylate intermediate that is acidified to the carboxylic acid.

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by water-mediated hydrolysis.

Hydrazide Formation and Condensation

The ester reacts with hydrazine to form a hydrazide intermediate, which undergoes condensation with aldehydes to yield N-acylhydrazones. These derivatives are valuable in medicinal chemistry for bioactivity studies.

Procedure :

-

Hydrazinolysis : The ester reacts with excess hydrazine in methanol under reflux to form the hydrazide.

-

Schiff base formation : The hydrazide reacts with aldehydes (e.g., benzaldehyde) in methanol, yielding crystallized hydrazones.

Electrophilic Aromatic Substitution

The benzothiophene ring participates in electrophilic substitution, with the trifluoromethyl group directing incoming electrophiles to specific positions.

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group deactivates the benzothiophene ring, directing electrophiles to the meta position (C5) relative to the sulfur atom.

Transesterification

The ethyl ester can be exchanged for other alkoxy groups under acidic or basic conditions, enabling diversification of ester functionalities.

Nucleophilic Acyl Substitution

The ester serves as a substrate for nucleophilic attack, enabling the synthesis of amides and thioesters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate?

- Methodology : The synthesis typically involves constructing the benzothiophene core via cyclization, followed by trifluoromethylation and esterification. A Friedel-Crafts acylation or palladium-catalyzed cross-coupling can introduce the trifluoromethyl group. For example, analogous compounds (e.g., methyl esters) are synthesized using cyclization of thiophene precursors under acidic conditions . Adjustments for the ethyl ester may involve substituting methanol with ethanol in esterification steps.

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts like cesium carbonate) to enhance yield and purity, as seen in sulfonate ester coupling reactions in patent examples .

Q. How is the compound characterized using analytical techniques?

- Methodology :

-

LCMS : Detects molecular ion peaks (e.g., m/z 612 [M+H]⁺ in analogous benzothiophene derivatives) to confirm molecular weight .

-

HPLC : Retention times (e.g., 1.63 minutes under SMD-TFA05 conditions) assess purity and polarity .

-

NMR : ¹H/¹³C NMR spectra verify substituent positions and ester functionality, with trifluoromethyl groups showing distinct ¹⁹F NMR signals.

Technique Example Data Conditions Source LCMS m/z 612 [M+H]⁺ Not specified HPLC 1.63 min SMD-TFA05

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how do substituents influence crystal packing?

- Methodology :

- Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . The trifluoromethyl group’s electronegativity may disrupt hydrogen-bonding networks, requiring non-polar solvents for crystallization.

- Analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) using Mercury CSD to identify packing motifs .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodology :

- Computational Studies : Perform DFT calculations to map electron density distributions. The -CF₃ group’s strong electron-withdrawing effect stabilizes intermediates in nucleophilic substitutions .

- Experimental Validation : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in ester hydrolysis or cross-coupling reactions. Patent data shows enhanced stability in trifluoromethylated compounds under acidic conditions .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and mass fragmentation patterns.

- For ambiguous NOE signals, employ IsoStar databases to predict hydrogen-bonding preferences based on similar crystal structures .

Methodological Best Practices

- Synthesis Optimization : Use cesium carbonate as a base in SN2 reactions to improve coupling efficiency, as demonstrated in sulfonate ester syntheses (83% yield) .

- Purification : Employ C18 reverse-phase chromatography for polar trifluoromethyl derivatives, leveraging HPLC retention data for solvent selection .

- Crystallography : Validate crystal structures with PLATON (e.g., ADDSYM checks) to detect missed symmetry, ensuring accurate space group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.